
TP-0903
Vue d'ensemble
Description
Dubermatinib, également connu sous le nom de TP-0903, est un composé de benzènesulfonamide qui agit comme un inhibiteur de la tyrosine kinase AXL. AXL est un membre de la famille TAM des récepteurs tyrosine kinases, qui comprend également TYRO3 et MERTK. Dubermatinib a montré un potentiel dans la prévention de l'activation d'AXL induite par GAS6 dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie du cancer, en particulier chez les patients atteints de leucémie lymphoïde chronique préalablement traitée .
Mécanisme D'action
Target of Action
Dubermatinib, also known as TP-0903, is a selective inhibitor of the receptor tyrosine kinase AXL . AXL is a member of the TAM (TYRO3, AXL, and MERTK) subfamily of receptor tyrosine kinases (RTKs) . In addition to AXL, dubermatinib also inhibits janus kinase 2 (JAK2), anaplastic lymphoma kinase (ALK), Abelson 1 (ABL1), and VEGF receptor 2 (VEGFR2) .
Mode of Action
Upon administration, Dubermatinib targets and binds to AXL, preventing its activity . This blocks AXL-mediated signal transduction pathways and inhibits the epithelial-mesenchymal transition (EMT), which, in turn, inhibits tumor cell proliferation and migration .
Biochemical Pathways
AXL signaling activates downstream pathways including PI3K/AKT, MAPK/ERK, and STAT3, resulting in progression, metastasis, immune evasion, and therapeutic resistance in cancer . By inhibiting AXL, Dubermatinib disrupts these pathways, thereby inhibiting tumor growth and metastasis .
Result of Action
Dubermatinib has shown preliminary signs of clinical activity in studies, with four partial responses observed . In chronic lymphocytic leukemia (CLL) cell lines, AXL receptor inhibition by Dubermatinib induced tumor cell apoptosis in a dose-dependent manner .
Méthodes De Préparation
La synthèse de Dubermatinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse impliquent généralement l'utilisation de dérivés de benzènesulfonamide et de diverses conditions réactionnelles pour obtenir le produit souhaité. Les méthodes de production industrielle de Dubermatinib sont conçues pour optimiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de conditions dangereux .
Analyse Des Réactions Chimiques
Dubermatinib subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du Dubermatinib, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du Dubermatinib, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel du Dubermatinib par un autre, conduisant à la formation de produits substitués.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, déméthylés et déchlorés du Dubermatinib .
Applications de recherche scientifique
Dubermatinib a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Dubermatinib est utilisé comme composé modèle pour étudier la réactivité et la stabilité des dérivés de benzènesulfonamide.
Biologie : Dubermatinib est utilisé pour étudier le rôle d'AXL dans les processus cellulaires tels que la prolifération, la migration et la survie.
Médecine : Dubermatinib est étudié dans des essais cliniques pour son potentiel à traiter divers cancers, notamment la leucémie lymphoïde chronique et les tumeurs solides.
Industrie : Dubermatinib est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte et le développement de médicaments .
Mécanisme d'action
Dubermatinib exerce ses effets en inhibant l'activité tyrosine kinase d'AXL. Cette inhibition empêche l'activation des voies de signalisation en aval qui favorisent la prolifération, la migration et la survie des cellules cancéreuses. Plus précisément, Dubermatinib bloque la transition épithéliale-mésenchymateuse (EMT), un processus essentiel à la métastase du cancer. Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du Dubermatinib comprennent les voies PI3K/AKT, MAPK/ERK et STAT3 .
Applications De Recherche Scientifique
Efficacy Against Drug Resistance
Recent studies have demonstrated that TP-0903 exhibits potent activity against drug-resistant models of AML. Specifically, it has shown effectiveness against:
- FLT3 Mutant AML : this compound was active in models harboring FLT3 mutations, including the F691L gatekeeper mutation, which is known for conferring resistance to other therapies .
- Co-occurring Mutations : The compound has demonstrated efficacy against AML cells with recurrent mutations such as IDH2 and NRAS .
Preclinical Findings
In vitro studies indicated that this compound inhibited cell viability and induced apoptosis in multiple TP53 mutant AML cell lines at nanomolar concentrations. Key findings include:
- Induction of Apoptosis : Significant apoptosis was observed in treated cells compared to controls .
- Combination Therapy : The combination of this compound with decitabine improved survival rates in xenograft models, suggesting a synergistic effect .
Case Study: Xenograft Models
A study involving NCG mice injected with HL-60 cells showed that treatment with this compound significantly prolonged median survival compared to control groups. The results are summarized in Table 1.
Treatment | Median Survival (Days) |
---|---|
Vehicle | 46 |
This compound | 63 |
Decitabine | 55 |
This compound + Decitabine | 75 |
Phase 1b Clinical Trials
This compound is currently undergoing clinical trials targeting advanced solid tumors. Preliminary results indicate:
- Safety and Tolerability : Early trials have established a favorable safety profile for this compound when administered to patients with advanced malignancies .
- Efficacy in Combination Therapies : The agent has shown promise when combined with immune checkpoint inhibitors, enhancing therapeutic responses .
Case Study: Metastatic Breast Cancer
In a preclinical model of metastatic breast cancer, this compound exhibited the ability to reduce tumor aggressiveness and alter macrophage polarization. This effect was associated with reduced inflammatory responses within the tumor microenvironment .
Activité Biologique
TP-0903 is a novel small molecule initially developed as an AXL kinase inhibitor. It has shown promising results in preclinical studies, particularly in the treatment of various cancers, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), invasive breast cancer, and neuroblastoma. This compound is currently undergoing clinical trials to evaluate its efficacy and safety in human subjects.
This compound exhibits its biological activity primarily through the inhibition of multiple kinases, which play critical roles in cell signaling pathways associated with cancer progression. Specifically, it targets receptor tyrosine kinases and intracellular kinases involved in the STAT, AKT, and ERK signaling pathways. This multi-targeted approach allows this compound to exert anti-cancer effects by:
- Inhibiting cell proliferation : this compound has demonstrated significant cytotoxicity against various cancer cell lines.
- Promoting differentiation : In AML models, this compound induces differentiation of leukemic cells, which is a desirable therapeutic outcome.
- Reversing epithelial-mesenchymal transition (EMT) : Studies indicate that this compound can reverse the mesenchymal phenotype in cancer cells, which is associated with increased invasiveness and metastasis .
Activity Against Acute Myeloid Leukemia (AML)
This compound has been extensively studied in preclinical models of AML, particularly those resistant to standard therapies. Key findings include:
- Potency : The compound showed IC50 values ranging from 16 to 21 nM across various FLT3-mutated AML cell lines, indicating strong inhibitory activity .
- Comparative Efficacy : In viability assays, this compound was found to be more effective than other tyrosine kinase inhibitors (TKIs) like gilteritinib and midostaurin, achieving greater than 8-fold potency in certain models .
Table 1: Comparative IC50 Values of this compound vs. Other TKIs in AML Models
Compound | IC50 (nM) | Cancer Type |
---|---|---|
This compound | 16 - 21 | FLT3-mutated AML |
Gilteritinib | >100 | FLT3-mutated AML |
Midostaurin | >100 | FLT3-mutated AML |
Case Studies and Clinical Trials
This compound is currently being evaluated in clinical settings:
- First-in-Human Study : A clinical trial (NCT02729298) is assessing the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest that it may be well-tolerated with promising antitumor activity .
- Phase 1/2 Study in CLL : Another ongoing trial (NCT03572634) focuses on patients with previously treated CLL, aiming to establish the therapeutic potential of this compound in this context .
In Vivo Studies
In vivo studies using murine models have further confirmed the effectiveness of this compound against drug-resistant AML. For instance:
- In a primary transplantation model of FLT3-mutated AML, this compound significantly inhibited tumor growth and improved survival rates compared to control groups .
Summary of Findings
The biological activity of this compound highlights its potential as a multi-targeted therapeutic agent in oncology. Its ability to inhibit key signaling pathways involved in cancer progression, coupled with its efficacy against drug-resistant cancer models, positions it as a promising candidate for further clinical development.
Propriétés
IUPAC Name |
2-[[5-chloro-2-[4-[(4-methylpiperazin-1-yl)methyl]anilino]pyrimidin-4-yl]amino]-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAALFPUEOYPNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN7O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341200-45-0 | |
Record name | Dubermatinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341200450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dubermatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DUBERMATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14D65TV20J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TP-0903?
A1: this compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase (AXL-RTK). [] It binds to AXL and prevents its activation by its ligand, GAS6. This, in turn, blocks AXL-mediated signal transduction pathways involved in tumor cell proliferation, survival, invasion, and metastasis. []
Q2: How does this compound affect the epithelial-mesenchymal transition (EMT)?
A2: this compound has been shown to reverse the mesenchymal phenotype in multiple cancer models. [] This is achieved by inhibiting AXL signaling, which plays a role in promoting the mesenchymal phenotype and suppressing retinoic acid (RA) signaling. [, ] this compound's induction of RA biosynthesis triggers a cascade that reverses EMT, causing cells to revert to a more differentiated state. []
Q3: How does this compound impact the tumor microenvironment?
A3: this compound has been shown to modulate the tumor microenvironment (TME) in several ways:
- Reduced M2 Macrophage Polarization: this compound treatment has been shown to decrease the expression of CD163/CD206 and CCL17/CCL18, markers of M2 macrophages, suggesting it inhibits the polarization of monocytes to M2 macrophages. [, ]
- Enhanced T cell Function: this compound polarizes T cells into a Th1 phenotype, downregulates inhibitory receptors on activated T cells, and reduces the production of cytokines associated with cytokine release syndrome (CRS). [, ]
- Increased Cytotoxic T cell Infiltration: Studies show that this compound treatment, especially in combination with TBK1 inhibition, leads to a higher population of functional cytotoxic T cells (GranzymeB+CD3+CD8+) within the tumor. [, ]
- Upregulation of Immune Activation Genes: Gene expression analysis of tumors from this compound-treated animals showed upregulation of pro-inflammatory and immune activation genes compared to controls, indicating an immunostimulatory effect. []
Q4: What are the downstream signaling pathways affected by this compound?
A4: this compound affects several downstream signaling pathways, including:
- PI3K/AKT: Axl inhibition by this compound reduces phosphorylation of AKT, a key downstream effector of AXL signaling. [, ]
- Src: this compound treatment leads to a reduction in Src phosphorylation, another important signaling molecule downstream of AXL. []
- FOXO3a/BIM: this compound-mediated AXL inhibition activates the transcription factor FOXO3a, leading to the upregulation of the pro-apoptotic protein BIM. []
- Wnt/β-catenin: In colorectal cancer models, this compound treatment downregulated Axin2, a Wnt/β-catenin regulated gene, suggesting inhibition of this pathway. []
- TGFβ-Hippo: this compound disrupts the transcriptional complexes formed by SMAD2/3, SMAD4, YAP1, and TAZ, affecting TGFβ-Hippo signaling and ultimately impacting EMT. [, ]
Q5: How does this compound affect apoptosis in cancer cells?
A5: this compound induces apoptosis in cancer cells through several mechanisms, including:
- Downregulation of Anti-Apoptotic Proteins: this compound treatment reduces the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP. [, ]
- Upregulation of Pro-Apoptotic Proteins: this compound activates the FOXO3a transcription factor, leading to increased expression of the pro-apoptotic protein BIM. []
- Induction of DNA Damage: In TP53-mutant AML cells, this compound upregulates pChk1/2 and pH2AX, suggesting the induction of DNA damage. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.